Product packaging for 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine(Cat. No.:)

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine

Cat. No.: B12638037
M. Wt: 272.30 g/mol
InChI Key: QRWMGKOUOJPPCG-UHFFFAOYSA-N
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Description

The specific research applications and biological activity profile for 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine are not currently detailed in the scientific literature. This compound is a hybrid molecule featuring a quinoline moiety linked to a 1,8-naphthyridine core. Independently, these scaffolds are recognized as privileged structures in medicinal chemistry. Quinoline derivatives are known for diverse biological activities, including antimalarial and anticancer properties . The 1,8-naphthyridine framework is found in compounds with documented pharmacological activities, such as antimicrobial effects and topoisomerase inhibition . Researchers investigating kinase inhibition, anticancer agents, or antimicrobial agents may find this hybrid structure of interest for exploratory synthesis and screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N4 B12638037 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

6-isoquinolin-3-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C17H12N4/c18-16-6-5-12-7-14(10-20-17(12)21-16)15-8-11-3-1-2-4-13(11)9-19-15/h1-10H,(H2,18,20,21)

InChI Key

QRWMGKOUOJPPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=CN=C4C(=C3)C=CC(=N4)N

Origin of Product

United States

Synthetic Methodologies for 6 Quinolin 2 Yl 1,8 Naphthyridin 2 Amine and Analogous Polyheterocyclic Structures

Classical Annulation and Cyclization Strategies for Naphthyridine Ring Construction

The formation of the 1,8-naphthyridine (B1210474) skeleton has historically been achieved through adaptations of classical quinoline (B57606) syntheses. These methods typically involve the condensation and subsequent cyclization of an appropriately substituted aminopyridine with a carbonyl compound or its equivalent.

Friedlander Reaction and its Modified Protocols

The Friedlander annulation is one of the most direct and widely employed methods for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile). For the synthesis of a 1,8-naphthyridine ring, the reaction proceeds from a 2-aminonicotinaldehyde or a 2-aminonicotinoyl ketone.

A plausible Friedlander approach to the 6-(quinolin-2-yl)-1,8-naphthyridine core would involve the condensation of 2-amino-6-(quinolin-2-yl)nicotinaldehyde with a suitable ketone, followed by cyclization. However, a more common strategy involves reacting 2-aminonicotinaldehyde with a ketone already bearing the desired substituent. For the target molecule, this would entail the reaction between 2-aminonicotinaldehyde and 2-acetylquinoline.

Modern modifications to the Friedlander synthesis focus on milder conditions and improved sustainability. Protocols using ionic liquids as both solvent and catalyst have been developed, offering high yields and simple workup procedures. nih.govnih.gov Other green chemistry approaches utilize water as a solvent with biocompatible catalysts like choline (B1196258) hydroxide (B78521) or employ microwave irradiation to accelerate the reaction under solvent-free conditions. nih.govresearchgate.net

Table 1: Examples of Modified Friedlander Synthesis for 1,8-Naphthyridines

Gould-Jacobs Reaction for Naphthyridine Derivatives

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can be readily adapted for naphthyridines. wikipedia.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an aminomethylenemalonate intermediate. This intermediate then undergoes thermal cyclization to produce a 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. nih.gov Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxy-1,8-naphthyridine.

To apply this reaction to a 1,8-naphthyridine synthesis, a 2-aminopyridine (B139424) is used in place of an aniline. The reaction is particularly effective for creating the 4-oxo (or 4-hydroxy) naphthyridine core, a common feature in many biologically active molecules. wikipedia.orgablelab.eu The high temperatures required for the cyclization step can be a limitation, but microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields. ablelab.eu

Niementowski Reaction in Heterocyclic Synthesis

The Niementowski reaction, which traditionally involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinolines, can also be adapted for naphthyridine synthesis. wikipedia.org In this context, an aminonicotinic acid is used as the pyridine-based precursor. For instance, the condensation of 2-aminonicotinic acid with a ketone would lead to the formation of a 4-hydroxy-1,8-naphthyridine derivative. rsc.org

The reaction mechanism is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and dehydration to close the ring. wikipedia.org The high temperatures often required for this reaction can limit its applicability, but modifications using mediating agents like polyphosphoric acid have been developed to promote the reaction under more controlled conditions. rsc.org

Pfitzinger-Borsche Reaction Adaptations

The Pfitzinger reaction is a classical method for producing quinoline-4-carboxylic acids from the base-catalyzed reaction of isatin (B1672199) with a carbonyl compound. nih.gov A direct adaptation for 1,8-naphthyridine synthesis is not straightforward due to the isatin starting material. However, Pfitzinger-type chemistry has been ingeniously modified to achieve this goal.

This adaptation involves replacing isatin with a specialized pyridine-based synthon. For example, the synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester can be condensed with a 2-acetylazaaromatic species in the presence of a strong base like ethanolic potassium hydroxide. nih.govacs.org This reaction directly yields a bidentate ligand containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.govacs.org This innovative approach bypasses the need for a pre-formed aminopyridine aldehyde and directly constructs the functionalized naphthyridine ring system, demonstrating a powerful modification of a classical reaction. nih.govacs.org

Advanced Synthetic Approaches for Quinoline and Naphthyridine Assembly

Modern synthetic chemistry increasingly utilizes transition metal catalysis to construct complex heterocyclic systems with high efficiency and selectivity. Catalysts based on palladium, copper, and cobalt are particularly prominent in the assembly of quinoline and naphthyridine cores, as well as in the coupling of pre-formed heterocyclic units.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper, Cobalt)

Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds, which are crucial for both the annulation of the heterocyclic rings and the linking of different aromatic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are instrumental in building complex structures like 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine. For instance, a Suzuki coupling between a borylated 1,8-naphthyridine and a halogenated quinoline (or vice-versa) could forge the central C-C bond.

Furthermore, palladium-catalyzed intramolecular cyclization reactions provide an alternative to classical condensation methods. An example is the amidation of an o-carbonyl-substituted aryl halide, which offers a powerful route to naphthyridinones and quinolinones. rsc.org Tandem reactions, such as a coupling-cyclization between a 2-iodoaniline (B362364) derivative and an α,β-unsaturated carbonyl compound, can efficiently generate quinolin-2(1H)-ones. rsc.org

Copper Catalysis: Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for N-heterocycle synthesis. Copper catalysts can promote domino reactions, where multiple bond-forming events occur in a single pot. For example, quinoline derivatives can be synthesized from enaminones and 2-halobenzaldehydes via a copper-catalyzed sequence of aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. researchgate.net

Copper also effectively catalyzes Ullmann-type C-N coupling reactions, which can be integrated into cascade sequences to build the quinoline ring from ortho-acylanilines and alkenyl iodides. researchgate.net For the synthesis of naphthyridines, copper catalysis can be employed in annulation reactions, such as the reaction of β-hydroxyketones with aminonicotinaldehydes, to produce the fused ring system with high chemo- and regioselectivity. acs.org

Cobalt Catalysis: Earth-abundant cobalt catalysts are gaining traction for the synthesis of nitrogen heterocycles. Cobalt can catalyze electrophilic amination reactions, for example, between organozinc pivalates and anthranils, which, after an acidic workup, cyclize to form condensed quinolines. researchgate.net This method provides access to novel heterocyclic scaffolds under mild conditions. researchgate.net One-pot tandem reactions catalyzed by cobalt, involving the cyclization of biomass-derived amino acids and alkyl lactates with aldehydes, have also been developed for the sustainable synthesis of a wide range of quinoline derivatives. rsc.org

Table 2: Overview of Metal-Catalyzed Reactions for Quinoline/Naphthyridine Synthesis

Multicomponent Reaction Strategies for Scaffold Diversification

Multicomponent reactions (MCRs) have proven to be a powerful tool in the synthesis of diverse heterocyclic scaffolds, including quinolines and 1,8-naphthyridines, by combining three or more starting materials in a single step. rsc.org This approach offers high atom economy and allows for the rapid generation of molecular complexity. rsc.org For instance, a facile, single-step synthesis of 1,8-naphthyridine derivatives can be achieved through a three-component condensation of substituted 2-aminopyridines, an active methylene (B1212753) compound like malononitrile (B47326) or methyl/ethyl cyanoacetate, and various aldehydes. organic-chemistry.org This reaction proceeds under mild, room temperature conditions and can be catalyzed by a Lewis acid such as an N-bromosulfonamide. organic-chemistry.org

Similarly, the synthesis of quinoline derivatives has been effectively accomplished using MCRs like the Povarov, Gewald, and Ugi reactions. rsc.org These methodologies not only demonstrate high atom economy but also facilitate the incorporation of a wide range of structural diversity into the final products. rsc.org The versatility of MCRs is particularly valuable for creating libraries of compounds for biological screening.

A notable example is the solvent-free condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides in the presence of piperidine, which efficiently yields 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides in excellent yields and high purity. researchgate.net

Reaction TypeReactantsProductKey Features
Three-component condensation2-aminopyridine, malononitrile/cyanoacetate, aldehyde1,8-naphthyridine derivativeMild conditions, good to high yields. organic-chemistry.org
Povarov reactionAryl amine, aldehyde, activated alkeneTetrahydroquinoline derivativeHigh efficiency and versatility. rsc.org
Solvent-free condensation2-aminonicotinaldehyde, N-arylcyanoacetamide2-amino-N-aryl-1,8-naphthyridine-3-carboxamideEnvironmentally friendly, excellent yields. researchgate.net

Domino and Cascade Reaction Sequences in Polyheterocycle Synthesis

Domino and cascade reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, are highly efficient for the construction of complex polyheterocyclic systems. These reactions minimize the need for purification of intermediates, thereby saving time, resources, and reducing waste. nih.gov

The synthesis of fused aromatic N-heterocycles often employs palladium-catalyzed domino processes that combine C-C and C-N bond-forming reactions. nih.gov For example, the synthesis of 1,3-diazaheterocycle fused [1,2-a] nih.govnih.govnaphthyridine derivatives has been achieved through a one-step, transition-metal-free cascade reaction of 2-chloroquinoline-3-carbaldehydes with heterocyclic ketene (B1206846) aminals. semanticscholar.org This approach is noted for its regioselectivity and facile post-treatment. semanticscholar.org

Another example is the synthesis of benzoindolo[1,2-h] nih.govmasterorganicchemistry.comnaphthyridine skeletons from indigo (B80030) in the presence of propargyl bromide and a base. This reaction proceeds through a multistep, one-pot, cascade-type series of reactions, providing rapid access to complex polyheterocyclic architectures. wikipedia.org

Derivatization and Functionalization Strategies of the 1,8-Naphthyridine and Quinoline Moieties

The biological activity and physicochemical properties of this compound can be fine-tuned through the strategic derivatization and functionalization of its constituent quinoline and 1,8-naphthyridine rings.

Regioselective Amine Functionalization

The introduction of an amino group at a specific position of the 1,8-naphthyridine ring is a critical step in the synthesis of the target molecule. Regioselective amination can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNA r) on a halo-substituted 1,8-naphthyridine. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing nitrogen atoms in the naphthyridine ring system facilitates this reaction. nih.gov

Alternatively, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer a versatile and highly efficient method for the formation of C-N bonds. nih.govresearchgate.netnih.gov This palladium-catalyzed reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. nih.govresearchgate.net This method is particularly useful for introducing primary or secondary amines onto the 1,8-naphthyridine core. The synthesis of 2-amino-1,8-naphthyridine derivatives has been well-documented, providing a foundation for these functionalization strategies. researchgate.netnih.gov

Amination MethodSubstrateReagentKey Features
Nucleophilic Aromatic Substitution (SNA r)Halo-1,8-naphthyridineAmineDriven by the electron-deficient nature of the naphthyridine ring. masterorganicchemistry.comlibretexts.org
Buchwald-Hartwig AminationHalo-1,8-naphthyridineAmine, Pd catalyst, ligand, baseHigh efficiency, broad substrate scope, mild conditions. nih.govresearchgate.netnih.gov

Substituent Introduction on the Naphthyridine Core

The 1,8-naphthyridine core can be functionalized with a variety of substituents to modulate its properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for introducing aryl, heteroaryl, or alkyl groups. For the synthesis of the target compound, a key step would be the coupling of a quinoline moiety to the 6-position of the 1,8-naphthyridine ring. This can be achieved by reacting a 6-halo-1,8-naphthyridine with a quinolineboronic acid (Suzuki coupling) or a quinolinestannane (Stille coupling).

The Friedländer annulation is another versatile method for constructing the 1,8-naphthyridine ring system itself, often starting from a 2-aminonicotinaldehyde and a compound with an active methylene group. This reaction can be catalyzed by ionic liquids, offering a greener alternative to traditional methods.

Chemical Modifications of the Quinoline Ring System

The quinoline ring system also offers multiple sites for chemical modification to create a diverse range of analogues. Functionalization of the quinoline ring via C-H activation has emerged as a powerful strategy, allowing for the direct introduction of various functional groups with high precision and selectivity. researchgate.net This approach is often facilitated by transition-metal catalysis. researchgate.net

Furthermore, various named reactions are available for the synthesis of substituted quinolines, which can then be used as building blocks. These include the Combes, Conrad-Limpach, Doebner, Doebner-Miller, Gould-Jacobs, and Skraup syntheses. The choice of reaction depends on the desired substitution pattern on the quinoline ring.

Sustainable and Green Chemistry Approaches in Polyheterocyclic Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact. organic-chemistry.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions. masterorganicchemistry.com

In the context of polyheterocyclic synthesis, several green approaches have been developed. The use of water as a reaction solvent in the Friedländer synthesis of substituted 1,8-naphthyridines is a notable example of a greener methodology. rsc.org Microwave irradiation has also been employed to accelerate reactions and reduce energy consumption in the synthesis of various heterocycles. organic-chemistry.org

Solvent-free reactions, where the reactants are mixed without a solvent, represent another important green chemistry strategy. organic-chemistry.org These reactions often lead to higher yields, shorter reaction times, and easier product purification. Additionally, the development of catalyst-free domino reactions for the synthesis of functionalized nih.govnih.govnaphthyridine derivatives in environmentally friendly solvents like ethanol (B145695) further underscores the commitment to sustainable chemical synthesis. nih.gov The use of recyclable catalysts, such as certain ionic liquids, also contributes to the greening of these synthetic processes.

Green Chemistry ApproachApplication in Polyheterocyclic SynthesisBenefits
Use of Green SolventsWater as a solvent in the Friedländer synthesis of 1,8-naphthyridines. rsc.orgReduced environmental impact, improved safety.
Microwave IrradiationSynthesis of various heterocyclic compounds. organic-chemistry.orgFaster reaction times, reduced energy consumption.
Solvent-Free ReactionsCondensation reactions for the synthesis of 1,8-naphthyridine derivatives. organic-chemistry.orgHigher yields, easier purification, reduced waste.
Catalyst-Free ReactionsDomino synthesis of functionalized nih.govnih.govnaphthyridines in ethanol. nih.govAvoids the use of potentially toxic and expensive catalysts.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone in the rapid and efficient construction of complex heterocyclic molecules. This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.net The synthesis of quinoline and 1,8-naphthyridine derivatives has significantly benefited from this technology.

One notable approach involves the catalyst-free, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that feature a quinoline pharmacophore. acs.org In this method, a mixture of a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in dimethylformamide (DMF) is subjected to microwave irradiation at 150 °C for as little as 8 minutes, affording the desired polyheterocyclic products in good yields (68–82%). nih.govacs.org This protocol highlights the efficiency of microwave assistance in facilitating complex multi-component reactions. acs.org

Furthermore, the Friedländer annulation, a classical method for quinoline synthesis, can be significantly accelerated using microwave irradiation. researchgate.net For instance, the reaction of 2-aminophenylketones with various ketones proceeds in neat acetic acid, which serves as both the catalyst and solvent. Under microwave conditions at 160 °C, the desired quinoline products are formed in excellent yields within just 5 minutes. researchgate.net This is a substantial improvement over conventional methods that may require several days and result in poor yields. researchgate.net The application of microwave energy has also been successful in synthesizing other complex systems, such as imidazopyridine-fused quinoline-2-thiones, through catalyst-free annulation in water, an environmentally friendly solvent. nih.gov

Starting MaterialsCatalyst/SolventConditionsProduct TypeYield (%)Ref
Formyl-quinoline, Heterocyclic amine, Cyclic 1,3-diketoneNone / DMFMW, 150 °C, 8 minQuinoline-bearing dihydropyridopyrimidines68-82 acs.org
2-Aminobenzophenone, 1-Acetyl-piperidin-4-oneAcetic AcidMW, 160 °C, 5 minQuinoline derivativeExcellent researchgate.net
2-(Imidazo[1,2-a]pyridin-2-yl)anilines, Carbon disulfideNone / WaterMW, 140 °C, 30 minImidazopyridine-fused quinoline-2-thiones51-99 nih.gov
3-Aryl-2-chloro-1,8-naphthyridines, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidDMF (catalytic)MW, 400 W, 3.0-4.5 minPyrazolo[3',4':4,5]pyrimido[1,2-a] pkusz.edu.cnsci-hub.senaphthyridin-11-ones88-95 connectjournals.com

Solvent-Free and Solid-State Reaction Conditions

In alignment with the principles of green chemistry, solvent-free and solid-state reactions offer significant environmental benefits by eliminating the need for potentially hazardous organic solvents. connectjournals.com These reactions can lead to improved efficiency, higher purity of products, and simplified workup procedures.

Solid-state reactions occur between reactants in the solid phase, often initiated by thermal energy or irradiation. nffa.euuoa.gr The efficiency of these reactions depends on factors such as the crystal packing of the reactants, the surface area of contact, and temperature. nffa.eu To facilitate the reaction, reactants are typically mixed intimately, for instance with a mortar and pestle, and sometimes pelletized to maximize the contact area before heating. nffa.eu This methodology has been applied to the synthesis of various materials, including conducting polymers and organometallic clusters. pkusz.edu.cnnih.govwits.ac.za

A prime example that combines the benefits of microwave assistance with eco-friendly conditions is the solvent-free synthesis of novel 1,8-naphthyridine-based heterocyclic systems. connectjournals.com The cyclocondensation of 3-aryl-2-chloro-1,8-naphthyridines with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid is carried out under microwave irradiation without any solvent, using only a catalytic amount of DMF. connectjournals.com The reactions proceed to completion in a few minutes, providing the target 6-aryl-8-phenyl-8,11-dihydropyrazolo-[3',4':4,5]pyrimido[1,2-a] pkusz.edu.cnsci-hub.senaphthyridin-11-ones in very good yields (88-95%). connectjournals.com This method is noted for its clean reaction profile, high efficiency, and adherence to green chemistry principles. connectjournals.com

Starting MaterialsCatalyst/ConditionsProduct TypeYield (%)Ref
3-Aryl-2-chloro-1,8-naphthyridinesDMF (catalytic amount), Solvent-free, MW irradiation (400 W) for 3.0-4.5 min6-Aryl-8-phenyl-8,11-dihydropyrazolo-[3',4':4,5]pyrimido[1,2-a] pkusz.edu.cnsci-hub.senaphthyridin-11-ones88-95 connectjournals.com

Ionic Liquid-Catalyzed Methodologies

Ionic liquids (ILs) have gained prominence as green reaction media and catalysts in organic synthesis. acgpubs.orgresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive alternatives to conventional volatile organic solvents. mdpi.com Furthermore, their potential for recyclability adds to their environmental appeal. nih.gov

The Friedländer reaction for the synthesis of 1,8-naphthyridine derivatives has been successfully implemented using basic ionic liquids as both the solvent and catalyst. nih.govnih.gov In one study, a series of basic ILs were evaluated for the reaction of 2-amino-3-pyridinecarboxaldehyde (B47744) with various ketones. The ionic liquid 1,3-dibutyl-2-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]) demonstrated superior catalytic activity, likely due to its stronger basicity. nih.govacs.org The catalyst could be easily recovered and reused multiple times without a significant loss in activity, showcasing a key advantage of this methodology. nih.govacs.org

Further advancing the "green" aspect of this chemistry, a gram-scale synthesis of 1,8-naphthyridines has been developed in water, using an inexpensive and biocompatible ionic liquid, choline hydroxide (ChOH), as the catalyst. windows.net This one-step reaction proceeds efficiently with a low catalyst loading (1-2 mol%) and allows for easy product separation. windows.net The use of water as the solvent represents a significant step towards a truly sustainable synthetic process for these important heterocyclic compounds. This method proved effective for a range of ketones, affording the corresponding 1,8-naphthyridine products in high yields. windows.net

Computational and Theoretical Chemistry of 6 Quinolin 2 Yl 1,8 Naphthyridin 2 Amine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies were found that report DFT calculations on 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine. Such calculations would typically provide optimized molecular geometry, vibrational frequencies, and electronic energy.

Molecular Orbital and Natural Bond Orbital (NBO) Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and NBO analysis for this compound is not available. This analysis is essential for understanding charge transfer within the molecule and its electronic transitions.

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This visualization tool is critical for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions.

Analysis of Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient)

No studies employing QTAIM or Reduced Density Gradient (RDG) analysis on this compound were found. These methods are used to characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and supramolecular assembly.

Conformational Analysis and Tautomerism Studies within Polyheterocyclic Systems

Research on the conformational landscape or potential tautomers of this compound is absent from the literature. Such studies would clarify the most stable forms of the molecule and the energy barriers between different conformations or tautomeric states.

Structure Property Relationship Studies in Non Biological Contexts

Influence of Structural Modifications on Coordination Affinity and Selectivity

The 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine ligand possesses multiple nitrogen atoms that can act as coordination sites for metal ions. The 1,8-naphthyridine (B1210474) core is a well-established "dinucleating" ligand, meaning it can bind two metal centers in close proximity, a feature driven by its constrained geometry. researchgate.netescholarship.org The distance between the nitrogen atoms of the fused pyridine (B92270) rings in 1,8-naphthyridine is approximately 2.2 Å, which facilitates the formation of stable bimetallic complexes. researchgate.net

Structural modifications, such as the introduction of substituents on either the naphthyridine or quinoline (B57606) rings, can significantly alter the ligand's coordination behavior.

Electronic Effects : Electron-donating groups (like amino or methoxy (B1213986) groups) on the rings increase the electron density on the nitrogen atoms, enhancing their basicity and making them stronger ligands for metal ions. Conversely, electron-withdrawing groups (such as nitro or cyano groups) decrease the coordinating ability. rsc.org

Steric Effects : The size and position of substituents can create steric hindrance, influencing the geometry of the resulting metal complex and its stability. For example, bulky groups near the nitrogen atoms might prevent the coordination of larger metal ions or force a specific coordination geometry. nih.gov

Table 1: Influence of Ligand Structure on Metal Coordination in Analogous Systems
Ligand TypeMetal Ion(s)Key Structural FeatureResulting Complex/PropertyReference(s)
Unsymmetrical 1,8-naphthyridineCu(II)Iminophenol and dipyridyl sitesFormation of tetranuclear and trinuclear complexes rsc.org
7-substituted 8-hydroxy-1,6-naphthyridineZn²⁺, Fe²⁺, Cu²⁺8-hydroxy groupForms 2:1 ligand-to-metal stoichiometric complexes, showing preference for Cu²⁺ nih.gov
2-amino-1,8-naphthyridine dimers---Linker position between unitsModulates stacking conformation and binding affinity for specific nucleic acid motifs nih.gov
Dinucleating 1,8-naphthyridineCu(I)Phosphinoside armsForms stable dicopper complexes that activate C-H bonds escholarship.org

Correlation between Molecular Structure and Optical/Electronic Performance

The donor-acceptor (D-A) nature of this compound is central to its optical and electronic properties. The 2-amino group serves as an electron donor, while the fused quinoline-naphthyridine system acts as an electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for applications in nonlinear optics (NLO) and organic electronics. rsc.org

Theoretical and experimental studies on related D-A systems demonstrate a strong correlation between molecular structure and performance:

Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. In D-A systems, the HOMO is typically localized on the donor (amino group) and the LUMO on the acceptor (quinoline/naphthyridine). Introducing stronger donors or acceptors, or extending the π-conjugated system that links them, generally lowers the HOMO-LUMO gap. nih.govresearchgate.net This reduction leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org

Nonlinear Optical (NLO) Properties : Molecules with significant ICT character often exhibit large first-order hyperpolarizability (β) values, a key metric for NLO materials. nih.gov DFT studies on similar naphthyridine-based D-π-A chromophores show that extending the π-bridge and adding strong acceptor groups (like nitro groups) dramatically increases the hyperpolarizability. rsc.orgrsc.org

Fluorescence and Solvatochromism : The fluorescence properties of D-A compounds are often highly sensitive to the polarity of their environment (solvatochromism). In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. The quantum yield and lifetime of fluorescence are also influenced by the molecular structure and the efficiency of the ICT process. nih.govrsc.org

Table 2: Predicted Electronic Properties of D-A Quinoline/Naphthyridine Analogues
Compound TypeKey Structural FeatureHOMO-LUMO Gap (eV)Max Absorption Wavelength (λmax)Key FindingReference(s)
4-Substituted Quinoline DerivativesCarbonyl/Carboxyl group at C44.06 - 4.25Not specifiedCarbonyl and carboxyl groups significantly lower the energy gap, increasing reactivity. researchgate.net
2,7-Naphthyridine (B1199556) D-π-A ChromophoresEthenyl bridge and nitrophenyl acceptorLower than parent naphthyridineRed-shifted with extended substitutionSubstitution significantly enhances non-linear optical parameters. rsc.org
Quinoline-Carbazole D-A SystemsAddition of donor/acceptor unitsReduced compared to parent compounds436 nm (for Q1D2)Structural tailoring leads to large hyperpolarizability values. researchgate.net
1,8-Naphthalimide D-A-A SystemsDicyanoquinodimethane acceptor unitLowered significantlyRed-shifted into NIR regionStronger acceptor units create low HOMO-LUMO gaps suitable for organic photovoltaics. nih.gov

Impact of Substituents on Supramolecular Assembly and Aggregation Behavior

The structure of this compound is rich in features that drive supramolecular assembly, including hydrogen bond donors/acceptors and an extensive aromatic surface for π–π stacking. nih.gov

Hydrogen Bonding : The 2-amino group is a primary hydrogen bond donor (N-H), while the nitrogen atoms within the quinoline and naphthyridine rings are hydrogen bond acceptors. Crystal structure analysis of a closely related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, reveals that intermolecular N-H···N hydrogen bonds are crucial in linking molecules into chains and more complex networks. nih.gov Substituents can either enhance or disrupt these interactions. For instance, bulky groups near the amino function could sterically hinder hydrogen bond formation, whereas substituents that increase the acidity of the N-H proton could strengthen it.

π–π Stacking Interactions : The large, planar aromatic surfaces of the quinoline and naphthyridine rings are highly conducive to π–π stacking interactions. These interactions are fundamental to the packing of molecules in the solid state and their aggregation in solution. In the crystal structure of the pyrazinyl analogue, π–π interactions between naphthyridine and pyrazine (B50134) rings, with centroid-centroid separations of 3.553 Å, link molecular sheets into a three-dimensional network. nih.gov The nature and position of substituents can modulate these interactions by altering the electron density of the aromatic rings or by introducing steric effects that influence the preferred stacking geometry (e.g., parallel-stacked vs. twisted-stacked). nih.gov

Aggregation Behavior : The interplay of hydrogen bonding and π–π stacking governs the aggregation behavior of the molecule in solution. For some quinoline derivatives, this can lead to phenomena such as aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state compared to the solvated state. This behavior is highly dependent on how substituents affect intermolecular interactions and restrict intramolecular rotations in the solid or aggregated phase.

Table 3: Supramolecular Interactions in Analogous Systems
Compound/SystemInteraction Type(s)Key Structural Driver(s)Observed Supramolecular StructureReference(s)
N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amineN-H···N Hydrogen Bonds, C-H···N Hydrogen Bonds, π–π StackingAmino group, ring nitrogens, planar aromatic ringsChains linked into sheets, forming a 3D network nih.gov
2-Amino-1,8-naphthyridine Dimersπ–π StackingLinker position (e.g., C7 vs. C4)Parallel-stacked and twisted-stacked conformations nih.gov
Chlorobenzoic Acid / Amino-ChloropyridineHalogen Bonds, Hydrogen BondsChloro-substituents, acid/base pairs3D supramolecular structure stabilized by Cl---Cl and C=O---HN interactions mdpi.com
8-Sulfonyl-(1-pyrazolyl)-quinoline Metal Complexesπ–π StackingPlanar quinoline moietyDimeric species and higher-dimensionality networks rsc.org

Future Research Directions and Emerging Opportunities

Integration of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine into Novel Functional Materials

The unique structural combination of a quinoline (B57606) and a 1,8-naphthyridine (B1210474) ring system in this compound suggests its potential as a versatile building block for a new generation of functional materials. The inherent photophysical and electronic properties of these heterocyclic systems are key to this potential.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs): Both quinoline and 1,8-naphthyridine derivatives are known to exhibit fluorescence. researchgate.net The extended π-conjugated system of this compound is likely to give rise to interesting photoluminescent properties. Future research could focus on characterizing its emission spectrum, quantum yield, and solvatochromic behavior. Such studies would pave the way for its use as an emissive layer or host material in OLEDs. The rigid and planar structure of the naphthyridine core can contribute to high thermal stability and efficient charge transport, which are critical for OLED performance.

Chemosensors: The nitrogen atoms within the quinoline and 1,8-naphthyridine rings can act as binding sites for metal ions and other analytes. This suggests the potential for developing fluorescent chemosensors based on this compound. Research in this area would involve studying the changes in its fluorescence intensity or wavelength upon binding to specific ions or molecules. This could lead to the development of highly sensitive and selective sensors for environmental monitoring or biological imaging.

Non-linear Optical (NLO) Materials: Naphthyridine derivatives have been investigated for their non-linear optical properties. The push-pull electronic nature that can be engineered into such molecules makes them candidates for applications in optical communications and data storage. Computational studies could be employed to predict the hyperpolarizability of this compound and guide the synthesis of derivatives with enhanced NLO properties.

Continuous Development of More Efficient and Selective Synthetic Methodologies

While the synthesis of various 1,8-naphthyridine and quinoline derivatives is well-established, the development of more efficient and selective methods for preparing specific structures like this compound remains a key research area.

Advanced Friedländer Annulation: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for the synthesis of quinolines and naphthyridines. acs.org Future research could focus on optimizing this reaction for the specific synthesis of this compound. This might involve the use of novel catalysts, such as ionic liquids or solid-supported reagents, to improve yields, reduce reaction times, and enhance regioselectivity. acs.org Microwave-assisted synthesis could also be explored to accelerate the reaction.

Cross-Coupling Strategies: Modern cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, offer powerful tools for constructing complex aromatic systems. A potential synthetic route to this compound could involve the coupling of a functionalized quinoline with a functionalized 1,8-naphthyridine precursor. The development of such a strategy would provide a modular approach, allowing for the synthesis of a library of related compounds with diverse substituents.

Catalytic C-H Activation: Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Research into the direct C-H arylation of a 2-amino-1,8-naphthyridine with a quinoline derivative could lead to a more atom-economical and environmentally friendly synthesis of the target compound.

Exploration of Undiscovered Application Domains within Chemical Sciences

Beyond the more established areas, the unique structure of this compound opens up possibilities in several emerging fields of chemical science.

Coordination Chemistry and Catalysis: The multiple nitrogen donor atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.net It could form stable complexes with a variety of metal ions, leading to new catalysts for organic transformations or novel metallo-supramolecular assemblies with interesting magnetic or photophysical properties.

Medicinal Chemistry: Both quinoline and 1,8-naphthyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The hybrid structure of this compound could exhibit unique pharmacological profiles. Future research could involve the synthesis and biological evaluation of this compound and its derivatives against various disease targets. In silico screening and molecular docking studies could be used to predict potential biological targets and guide the design of new therapeutic agents. nih.govnih.gov

Supramolecular Chemistry: The planar structure and hydrogen bonding capabilities of the amino group in this compound make it a promising building block for the construction of complex supramolecular architectures. Through non-covalent interactions, it could self-assemble into well-defined structures such as gels, liquid crystals, or porous materials with potential applications in areas like drug delivery or gas storage.

Q & A

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves (IC₅₀ comparisons). Use meta-analysis to reconcile outliers, and employ cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity profiles. Structural analogs (e.g., 6-methyl-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine) provide mechanistic insights .

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